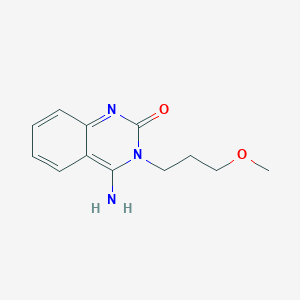
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one, also known as TQ, is a synthetic compound that has been a subject of scientific research due to its potential therapeutic properties. TQ belongs to the class of quinazolinone compounds and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
科学的研究の応用
Heterocyclic Chemistry and Synthesis
Studies on heterocycles, such as the work by Coppola (1981), delve into the reaction of homophthalic anhydride with cyclic imino ethers to produce fused isoquinolines, a process that could be analogous or relevant to synthesizing compounds like 4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one. These investigations provide foundational knowledge on the synthesis and properties of complex heterocyclic compounds (Coppola, 1981).
Antifungal and Biological Activities
The antifungal activity of tetrahydroquinolines, as explored by Gutiérrez et al. (2012), demonstrates the biological significance of such compounds. Their research found that tetrahydroquinolines with a methoxy group exhibited notable activity against Cladosporium cladosporoides, suggesting potential applications in developing antifungal agents (Gutiérrez et al., 2012).
Catalytic Performance and Complex Synthesis
The work by Ebrahimipour et al. (2018) on a novel mixed-ligand Cu(II) Schiff base complex and its catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes offers insights into the catalytic applications of quinazoline derivatives. This study highlights the importance of quinazoline compounds in facilitating significant chemical reactions (Ebrahimipour et al., 2018).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as the study by Gudasi et al. (2006), underline the significance of structural analysis in understanding the properties and potential applications of quinazoline derivatives. Their research on 1,2-dihydroquinazolin-4(3H)-ones and their transition metal complexes elucidates the complex interactions and bonding patterns that could be relevant for the design and synthesis of new materials and catalysts (Gudasi et al., 2006).
Tubulin-Polymerization Inhibition
Research on tubulin-polymerization inhibitors, such as the study by Wang et al. (2014), demonstrates the potential of quinazoline derivatives in medical and pharmaceutical applications, particularly in cancer therapy. The study identified novel inhibitors with significant in vitro cytotoxic activity, showcasing the therapeutic promise of these compounds (Wang et al., 2014).
特性
IUPAC Name |
4-amino-3-(3-methoxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-8-4-7-15-11(13)9-5-2-3-6-10(9)14-12(15)16/h2-3,5-6H,4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRQNMLYWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

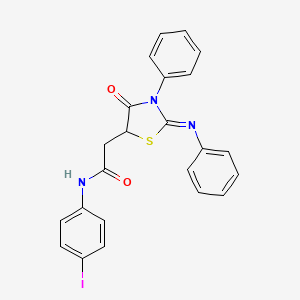
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

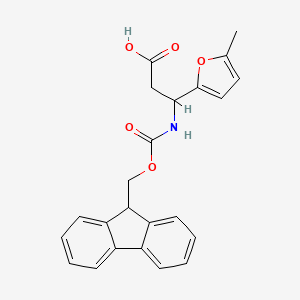
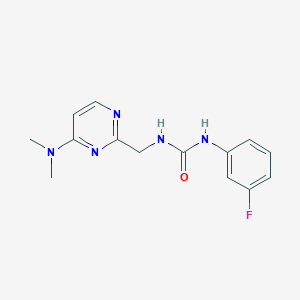
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)
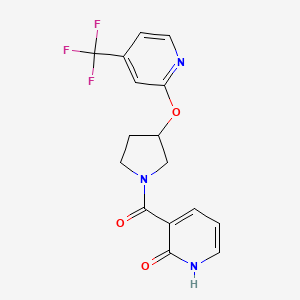
![N-[3-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2470465.png)
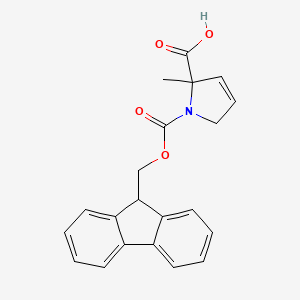

![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)